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Compound of Interest

Compound Name: 6-Bromo-2,8-dimethylquinoline

Cat. No.: B1371724

An In-depth Technical Guide to 6-Bromo-2,8-dimethylquinoline: Properties, Synthesis, and
Applications

Introduction

6-Bromo-2,8-dimethylquinoline is a heterocyclic aromatic compound that serves as a pivotal
building block in medicinal chemistry and materials science. Its structure is based on the
quinoline scaffold, a privileged bicyclic system composed of a benzene ring fused to a pyridine
ring. The quinoline core is a recurring motif in numerous pharmacologically active molecules,
underscoring its importance in drug discovery.[1][2] The strategic placement of a bromine atom
at the 6-position, along with two methyl groups at the 2- and 8-positions, imparts unique
physicochemical properties and provides a versatile handle for synthetic transformations.

This technical guide offers a comprehensive exploration of 6-Bromo-2,8-dimethylquinoline
for researchers, scientists, and drug development professionals. We will delve into its chemical
and physical properties, detailed spectroscopic profile, plausible synthetic routes, and reactivity.
Furthermore, we will discuss its potential applications as a key intermediate in the development
of novel therapeutic agents, grounded in the established biological activities of related quinoline
derivatives.

Core Chemical and Physical Properties

The identity and behavior of 6-Bromo-2,8-dimethylquinoline are defined by a specific set of
chemical and physical properties. This data is essential for its handling, characterization, and
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application in synthetic chemistry.

Chemical Identifiers

Correctly identifying a chemical compound is the first step in any research endeavor. The
following are the key identifiers for 6-Bromo-2,8-dimethylquinoline.

Identifier Value Source
IUPAC Name 6-bromo-2,8-dimethylquinoline  [3]
CAS Number 1189106-78-2 [3]
Molecular Formula C11H10BrN [3]

_ CC1=NC2=C(C=C1)C=C(C=C
Canonical SMILES [3]
2C)Br

INChl=1S/C11H10BrN/c1-7-5-
InChl 10(12)6-9-4-3-8(2)13- 3]
11(7)9/h3-6H,1-2H3

RZJSSQBKYWNNAW-
InChliKey [3]
UHFFFAOYSA-N

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and
biological systems, influencing everything from reaction kinetics to bioavailability.
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Property

Value

Source

Molecular Weight

236.11 g/mol

[3]

Monoisotopic Mass

234.99966 Da

[3]

XLogP3 3.6 [3]
Appearance Solid (predicted)
Data not readily available.
_ _ Similar compounds like 6-
Melting Point o
Bromo-2-methylquinoline have
a melting point of 101-105 °C.
Boiling Point Data not readily available.
Expected to be soluble in
common organic solvents like
Solubility dichloromethane, chloroform,

and ethyl acetate; poorly

soluble in water.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a

synthesized or procured compound. While a dedicated public spectrum for 6-Bromo-2,8-

dimethylquinoline is not available, its profile can be accurately predicted based on the

analysis of structurally similar compounds and foundational spectroscopic principles.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a

molecule.

e 1H NMR: The proton NMR spectrum is expected to be highly informative.

o Methyl Protons: Two distinct singlets are predicted, one for the C2-methyl group (likely

around & 2.5-2.7 ppm) and another for the C8-methyl group (likely around & 2.6-2.8 ppm).
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o Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (&
7.0-8.5 ppm). The protons at C3, C4, C5, and C7 will each produce distinct signals, with
multiplicities (e.g., doublets, singlets) determined by their coupling with adjacent protons.
The proton at C5, for instance, would likely appear as a doublet, coupled to the C4 proton.

e 13C NMR: The proton-decoupled **C NMR spectrum should display 11 distinct signals
corresponding to the 11 carbon atoms in the molecule.

o Aliphatic Carbons: The two methyl carbons will resonate in the upfield region (& 20-30
ppm).

o Aromatic Carbons: The nine carbons of the quinoline ring will appear in the downfield
region (6 120-160 ppm). The carbon atom attached to the bromine (C6) will have its
chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Bromo-2,8-dimethylquinoline would feature characteristic absorption bands:

e ~3050-3100 cm~1: C-H stretching vibrations of the aromatic ring.
e ~2850-2960 cm~1: C-H stretching vibrations of the methyl groups.

e ~1500-1600 cm~1: C=C and C=N stretching vibrations characteristic of the quinoline ring
system.

e ~1000-1200 cm~1: C-Br stretching vibration, although this can sometimes be weak and
difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

» Molecular lon Peak: The mass spectrum will exhibit a prominent molecular ion peak (M*).
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 |sotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the bromine
atom. Bromine has two stable isotopes, 7°Br and 8!Br, in nearly equal natural abundance
(~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity: the
molecular ion peak (M*) and an (M+2)* peak, which is a definitive signature for a
monobrominated compound.[4][5]

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of 6-Bromo-2,8-dimethylquinoline is crucial for its

practical application as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature for the synthesis of 6-Bromo-2,8-dimethylquinoline is sparse, a
robust and logical pathway can be proposed based on established methodologies for quinoline
synthesis, such as the Doebner-von Miller reaction.

Step 1: Doebner-von Miller Reaction

. Y - Acid Catalyst (e.g., HCI, H2S0a)
G Bromo-2 methylamhne) ( Crotonaldehyde ) Q)Xidizing Agent (e.g., As20s, Nitrobenzene)

Reacts with Reacts with Under presence of
\

G’-Bromo-l8-dirnethquuinolina

Click to download full resolution via product page
Caption: Proposed Doebner-von Miller synthesis workflow.
Generalized Experimental Protocol (Doebner-von Miller Synthesis):

e Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer,
add 4-bromo-2-methylaniline (1.0 eq) and a suitable acid catalyst (e.g., concentrated HCI).
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» Reagent Addition: Slowly add crotonaldehyde (2.5 eq) to the mixture. An oxidizing agent,
such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final
aromatization step.

o Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction
should be monitored by Thin-Layer Chromatography (TLC). Causality Note: The acid
catalyzes the initial Michael addition of the aniline to the a,3-unsaturated aldehyde, followed
by cyclization and dehydration. The oxidizing agent drives the reaction to completion by
converting the dihydroquinoline intermediate to the stable aromatic quinoline product.

o Workup and Purification: After completion, cool the reaction mixture and neutralize it with a
base (e.g., NaOH solution). Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate (NazSOa), and
concentrate under reduced pressure.

 Purification: The crude product can be purified using column chromatography on silica gel to
yield pure 6-Bromo-2,8-dimethylquinoline.

Chemical Reactivity

The reactivity of 6-Bromo-2,8-dimethylquinoline is dominated by the bromine atom at the C6
position, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

e Cross-Coupling Reactions: The C-Br bond is a prime site for forming new carbon-carbon and
carbon-heteroatom bonds. This allows for the introduction of a wide variety of functional
groups, a cornerstone of modern drug discovery.[6]

[e]

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium
catalyst to form biaryl compounds.

[e]

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

o

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.

[¢]

Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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» Nitrogen Reactivity: The nitrogen atom in the quinoline ring is basic and can be protonated or
alkylated to form quaternary quinolinium salts.

Applications in Research and Drug Development

The true value of 6-Bromo-2,8-dimethylquinoline lies in its role as a versatile scaffold for
building more complex molecules with potential therapeutic applications.[7] The quinoline
framework is found in drugs with diverse activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1][2]
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Click to download full resolution via product page
Caption: Role as a scaffold in combinatorial chemistry.

By leveraging the reactivity of the bromine atom, chemists can rapidly generate a library of
analogs. This library can then be screened for biological activity against various targets, such
as protein kinases or microbial enzymes. This process, known as a Structure-Activity
Relationship (SAR) study, is fundamental to rational drug design. For example, derivatives of
bromoquinolines have been investigated as inhibitors of critical cell signaling pathways like the
PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]
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Safety and Handling

While specific toxicity data for 6-Bromo-2,8-dimethylquinoline is not available, it should be
handled with the care appropriate for a research chemical. Based on structurally related
compounds like 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline, it may be harmful if swallowed,
cause skin and eye irritation, and may cause respiratory irritation.[8]

o Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

6-Bromo-2,8-dimethylquinoline is a well-defined chemical entity with significant potential as
an intermediate in organic synthesis. Its key feature is the synthetically versatile bromine atom
at the 6-position, which serves as a linchpin for a multitude of cross-coupling reactions. This
reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it a
valuable tool for researchers in drug discovery and materials science who are seeking to
develop novel compounds with tailored properties. A thorough understanding of its chemical
properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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